Cyanogen isothiocyanate
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Overview
Description
Cyanogen isothiocyanate is an organic compound with the formula NCNCS. It belongs to the class of isothiocyanates, which are characterized by the functional group -N=C=S. This compound is known for its reactivity and is used in various chemical processes and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyanogen isothiocyanate can be synthesized through several methods. One common approach involves the reaction of cyanogen chloride with potassium thiocyanate. The reaction proceeds as follows:
NCCl+KSCN→NCNCS+KCl
Another method involves the reaction of cyanogen bromide with ammonium thiocyanate under controlled conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the product. The process is carried out in specialized reactors to handle the reactive nature of the compound.
Chemical Reactions Analysis
Types of Reactions: Cyanogen isothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines to form thiourea derivatives.
Addition Reactions: It can add to double bonds in alkenes to form isothiocyanate adducts.
Hydrolysis: It can hydrolyze in the presence of water to form cyanate and thiocyanate ions.
Common Reagents and Conditions:
Amines: Used in substitution reactions to form thiourea derivatives.
Alkenes: React with this compound in addition reactions.
Water: Hydrolyzes this compound to cyanate and thiocyanate ions.
Major Products Formed:
Thiourea Derivatives: Formed from substitution reactions with amines.
Isothiocyanate Adducts: Formed from addition reactions with alkenes.
Cyanate and Thiocyanate Ions: Formed from hydrolysis.
Scientific Research Applications
Cyanogen isothiocyanate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the isothiocyanate functional group into molecules.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, for labeling and detection purposes.
Medicine: Investigated for its potential use in drug development due to its reactivity with biological molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
Cyanogen isothiocyanate can be compared with other isothiocyanates such as phenyl isothiocyanate and allyl isothiocyanate. While all these compounds share the -N=C=S functional group, they differ in their reactivity and applications:
Phenyl Isothiocyanate: Commonly used in the Edman degradation method for sequencing amino acids in peptides.
Allyl Isothiocyanate: Known for its presence in mustard oil and its use as a flavoring agent and antimicrobial compound.
Comparison with Similar Compounds
- Phenyl Isothiocyanate
- Allyl Isothiocyanate
- Methyl Isothiocyanate
Cyanogen isothiocyanate stands out due to its unique reactivity and versatility in various chemical and biological applications.
Properties
IUPAC Name |
carbononitridic isothiocyanate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2N2S/c3-1-4-2-5 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMPYZMFURVPIHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)N=C=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2N2S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00204581 |
Source
|
Record name | Cyanogen isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00204581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.10 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56023-03-1 |
Source
|
Record name | Cyanogen isothiocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056023031 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyanogen isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00204581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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